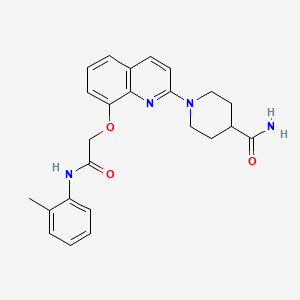

1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Description

This compound features a quinoline core substituted at the 2-position with a piperidine-4-carboxamide group and at the 8-position with a 2-oxo-2-(o-tolylamino)ethoxy moiety. The o-tolylamino group (2-methylphenyl) and the ethoxy linker likely influence its physicochemical properties, binding affinity, and metabolic stability.

Properties

IUPAC Name |

1-[8-[2-(2-methylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-16-5-2-3-7-19(16)26-22(29)15-31-20-8-4-6-17-9-10-21(27-23(17)20)28-13-11-18(12-14-28)24(25)30/h2-10,18H,11-15H2,1H3,(H2,25,30)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLUTSKFYNWFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the quinoline or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling pathways.

Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Insights from Structural Variations

Quinoline vs. Benzimidazolone/Indanone Cores: The target compound’s quinoline core (vs. benzimidazolone in Compound 4 or indanone in E2020) may confer distinct electronic properties and binding modes.

Substituent Effects on Selectivity: The o-tolylamino group in the target compound provides moderate steric hindrance compared to the 2,4-dimethylphenylamino analog . Bulky substituents (e.g., 5-chloro-8-hydroxyquinoline in CBA-B2) may enhance target engagement but reduce bioavailability .

Functional Group Impact on Pharmacokinetics: Carboxamide vs. Ester/Cyanide: The piperidine-4-carboxamide group (target compound) improves solubility and hydrogen-bonding capacity compared to ethyl esters () or cyano groups (e.g., 2-(4-cyanopiperidin-1-yl)-N-phenylacetamide in ) . Biotin Tags: CBA-B2’s biotin-PEG linker facilitates epigenetic studies but limits blood-brain barrier penetration, unlike the drug-like design of the target compound .

Research Findings and Implications

- Target Selectivity: The absence of electron-withdrawing groups (e.g., chlorine in CBA-B2) on the target compound’s quinoline may reduce off-target effects but could lower metabolic stability .

- Therapeutic Potential: Structural parallels to E2020 (AChE inhibitor) and CP-945,598 (cannabinoid antagonist) suggest possible applications in neurology or metabolic disorders, though empirical validation is needed .

- SAR Trends : Piperidine carboxamides with aromatic ethoxy linkers (e.g., target compound and ’s derivatives) demonstrate versatility in medicinal chemistry, balancing potency and synthetic accessibility .

Biological Activity

1-(8-(2-Oxo-2-(o-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step reaction involving the coupling of a quinoline derivative with a piperidine moiety. The synthetic pathway typically involves:

- Formation of the quinoline backbone : Starting from substituted anilines and appropriate carbonyl compounds.

- Piperidine ring formation : This is achieved through cyclization reactions that incorporate the desired functional groups.

- Final modifications : The introduction of the carboxamide group and other substituents to enhance biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 3.5 | Inhibition of PI3K/Akt signaling |

| HeLa (Cervical) | 4.0 | Modulation of NF-kB pathway |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies demonstrate that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

| Cytokine | Reduction (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 70% | 10 |

| IL-6 | 65% | 10 |

| IL-1β | 60% | 10 |

Neuroprotective Effects

In addition to its anticancer and anti-inflammatory activities, this compound has shown promise in neuroprotection. Animal models indicate that it may protect against neurodegeneration by reducing oxidative stress and inflammation in neural tissues.

Case Studies

- Case Study on Cancer Cell Lines : A study conducted at the Groningen Research Institute demonstrated that treatment with the compound resulted in a significant decrease in cell viability across several cancer cell lines, with IC50 values indicating potent activity.

- Inflammation Model in Mice : In an experimental model of inflammation, mice treated with the compound exhibited lower levels of inflammatory markers compared to controls, supporting its potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.